![molecular formula C8H8F3N3O2 B13517856 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid](/img/structure/B13517856.png)
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid
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Overview
Description
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a trifluoromethyl group and a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid involves the use of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This multi-component reaction is metal-free and features broad substrate scope, high efficiency, and scalability . Another method involves the use of enaminonitriles and benzohydrazides under microwave conditions, which is catalyst-free and eco-friendly .
Industrial Production Methods
For industrial production, the synthesis route typically involves the use of readily available starting materials and simple reaction conditions. For example, a method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride involves the use of ethanol, hydrazine hydrate, 2-chloropyrazine, chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid, and palladium/carbon .
Chemical Reactions Analysis
Types of Reactions
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, benzene-1,3,5-triyl triformate, and palladium/carbon . Reaction conditions often involve heating, refluxing, and the use of catalysts or microwave irradiation .
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as oxidized, reduced, or substituted triazolopyridines .
Scientific Research Applications
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as dipeptidyl peptidase-4 (DPP-4) and kinases like c-Met and VEGFR-2 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: This compound shares a similar triazole ring structure but differs in the fused ring system.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: This compound has a thiadiazine ring fused to the triazole ring, offering different pharmacological properties.
Uniqueness
3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid is unique due to its specific trifluoromethyl group and the fused triazole-pyridine ring system. This unique structure imparts distinct physicochemical and pharmacological properties, such as enhanced stability, reactivity, and biological activity .
Biological Activity
3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article delves into the synthesis, biological properties, and research findings related to this compound.
- Molecular Formula : C6H7F3N4
- Molecular Weight : 228.60 g/mol
- CAS Number : 762240-92-6
- Purity : ≥98.0% (by HPLC) .
Anticancer Properties
Research has indicated that derivatives of triazolo-pyridine compounds exhibit notable anticancer activities. For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the structure significantly influenced the cytotoxicity against human cervical carcinoma HeLa cells, with some compounds displaying half-maximal inhibitory concentration (IC50) values below 150 μM .
The mechanism of action for these compounds often involves inhibition of critical cellular processes. For example:
- Inhibition of Protein Geranylgeranylation : This process is crucial for the function of certain proteins involved in cell signaling and proliferation. Compounds targeting this pathway have shown promise in reducing cell viability in cancer models .
Structure-Activity Relationship (SAR)
The activity of triazolo-pyridine derivatives is closely linked to their structural features. Key findings include:
- The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound.
- Modifications at specific positions on the triazole ring can either enhance or diminish activity .
Study 1: Cytotoxicity Screening
In a systematic screening of various triazolo-pyridine derivatives against cancer cell lines, certain compounds were found to be highly cytotoxic with IC50 values ranging from 18.8 μM to 735 μM. The most active derivatives were those that retained specific functional groups at critical positions on the triazole ring .
Study 2: Binding Studies
Binding studies using bovine serum albumin (BSA) and calf thymus DNA (CT-DNA) demonstrated that some complexes formed with this compound exhibited strong binding affinities. The binding constants ranged from 105 to 106 L mol−1, indicating a significant interaction with biological macromolecules .
Data Table: Biological Activity Summary
Compound Name | IC50 (μM) | Cell Line | Mechanism of Action |
---|---|---|---|
Compound A | <150 | HeLa | Inhibition of protein geranylgeranylation |
Compound B | 18.8 | HCT116 | Cytotoxicity via apoptosis |
Compound C | 29.3 | MCF7 | Disruption of cell cycle |
Properties
Molecular Formula |
C8H8F3N3O2 |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)7-13-12-5-2-1-4(6(15)16)3-14(5)7/h4H,1-3H2,(H,15,16) |
InChI Key |
LAQJONBMLIFFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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